(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Overview
Description
(3aS,6aR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a complex organic compound belonging to the class of pyrrolopyrroles This compound is characterized by its intricate molecular structure, which includes a hexahydropyrrolo[3,2-b]pyrrole core and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate typically involves multiple steps, starting with the formation of the pyrrolopyrrole core. One common synthetic route includes the domino reaction of 3-bromopyrrole-2,5-diones with aminocrotonic acid esters[_{{{CITATION{{{1{A New Synthetic Route to Polyhydrogenated Pyrrolo [3,4-b ... - MDPI](https://www.mdpi.com/1420-3049/22/11/2035). This reaction proceeds through a series of cyclization and reduction steps to form the desired compound[{{{CITATION{{{_1{A New Synthetic Route to Polyhydrogenated Pyrrolo 3,4-b ... - MDPI.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process, making it more viable for commercial production.
Chemical Reactions Analysis
Types of Reactions: (3aS,6aR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{A New Synthetic Route to Polyhydrogenated Pyrrolo 3,4-b ... - MDPI[{{{CITATION{{{_2{Rapid synthesis of hexahydropyrrolo [3,4- b]pyrrole-fused quinolines ...](https://pubs.rsc.org/en/content/articlelanding/2020/qo/d0qo00858c).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
(3aS,6aR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3aS,6aR)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate can be compared to other similar compounds, such as:
Pyrrolo[3,4-b]pyrrole derivatives: These compounds share a similar core structure but may differ in their substituents and functional groups.
Tert-butyl esters: Other compounds with tert-butyl ester groups may have different core structures and biological activities.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRRDUVETGVTPA-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@H]1CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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